![molecular formula C13H17N3O2S B2368583 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide CAS No. 1797334-18-9](/img/structure/B2368583.png)
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide
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Overview
Description
“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . The chemical formula of this compound is C9H11N3O2S .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[5,4-c]azepin-2-yl group attached to a cyclopentanecarboxamide group . The average molecular weight is 225.268 and the monoisotopic weight is 225.057197301 .Scientific Research Applications
Pharmacology
The compound is a small molecule and is classified under experimental groups . It has been studied for its potential pharmacological properties. However, specific indications, pharmacodynamics, and mechanism of action are not yet available .
Interaction with Serine/Threonine-Protein Kinase Chk1
The compound has been identified to interact with the Serine/threonine-protein kinase Chk1 in humans . This interaction could have potential implications in the regulation of cell cycle and DNA damage response.
Metabolism and Absorption
Studies related to the metabolism, absorption, volume of distribution, protein binding, route of elimination, half-life, and clearance of this compound are still ongoing .
Adverse Effects
Research is being conducted to understand the potential adverse effects of this compound . This is crucial for assessing its safety profile.
Synthesis of Novel Tricyclic Compounds
The compound could be used in the synthesis of pyrrolo [1, 2-a] indole-1, 8 (5H)-diones . These are new synthons for developing novel tricyclic compounds of pharmaceutical interest.
Potential Applications in Drug Development
The compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group. Such compounds have been used in the development of various drugs.
Mechanism of Action
Target of Action
The primary target of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This interaction could potentially lead to changes in cell cycle regulation .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given its target, it is likely that it impacts pathways related to cell cycle regulation and dna damage response .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Result of Action
Given its target, it may influence cell cycle progression and the cellular response to dna damage .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially impact its action .
Safety and Hazards
properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-11(8-4-1-2-5-8)16-13-15-9-6-3-7-14-12(18)10(9)19-13/h8H,1-7H2,(H,14,18)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMYKWRCOVSBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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